molecular formula C6H7NO3S B8390200 Benzene sulfohydroxamic acid

Benzene sulfohydroxamic acid

Cat. No.: B8390200
M. Wt: 173.19 g/mol
InChI Key: YLPKZWIICGKCEA-UHFFFAOYSA-N
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Description

Benzene sulfohydroxamic acid (BSHA) derivatives, such as para-substituted O-benzyl sulfohydroxamic acids, are specialized compounds designed to release nitroxyl (HNO) under redox conditions . These derivatives are synthesized by coupling sulfonyl chlorides with substituted O-benzyl hydroxylamines, enabling controlled HNO generation through 1,6-elimination or oxidation mechanisms .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

N-hydroxybenzenesulfonimidic acid

InChI

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,8H,(H,7,9,10)

InChI Key

YLPKZWIICGKCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NO)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions of Benzene Sulfohydroxamic Acid

This compound participates in various chemical reactions, particularly those involving the release of nitroxyl. Key reactions include:

  • Nitroxyl Release : The kinetics of HNO release from this compound have been studied, showing that the rate of release is influenced by pH and temperature. At higher pH levels, the decomposition rate increases significantly.

  • Oxidation/Reduction Reactions : Derivatives of this compound can produce nitroxyl through a 1,6 elimination upon oxidation or reduction .

Mechanism of Nitroxyl Release

The mechanism by which this compound releases nitroxyl involves several steps. Kinetic studies indicate that at physiological pH (around 7.4), the release of nitroxyl from this compound occurs at a significantly slower rate compared to alkaline conditions.

Analytical Methods

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm its structural integrity and functional groups.

Data Tables

While specific data tables related to this compound are not provided here, studies on its derivatives and related compounds often include tables summarizing properties and reactivity. For example, Table 1 in discusses the formation of N2O from para-substituted O-benzyl sulfohydroxamic acid derivatives, indicating minimal HNO formation under certain conditions.

Compound% N2O+GSH (5 equiv.)
pCH3C4H6SO2NHOH760
1a1-
1b1-
1c1-
1d1-
2a1-
2b1-
2c1-

Comparison with Similar Compounds

Structural and Functional Group Analysis

BSHA derivatives are distinguished by their sulfohydroxamic acid (-SO₂-NH-OH) group, which contrasts with other benzene derivatives:

  • Benzene sulfonic acid (BSA): Contains a sulfonic acid group (-SO₃H), widely used in detergents and catalysis but lacks redox-active HNO release .
  • 4-Hydroxybenzoic acid : Contains a hydroxyl and carboxylic acid group (-C₆H₄-OH-COOH), used in preservatives but unrelated to redox-triggered chemistry .

Table 1: Key Structural and Functional Differences

Compound Functional Groups Redox Activity Primary Applications
BSHA Derivatives -SO₂-NH-OH, para-substituents High (HNO release) Biomedical research
Benzene Sulfonic Acid -SO₃H Low Industrial chemicals
Benzenesulfonamide -SO₂-NR₂ Moderate Pharmaceuticals
4-Hydroxybenzoic Acid -OH, -COOH None Preservatives, polymers

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